4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C7H12FN3S |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-(2-fluoroethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H12FN3S/c1-5(2)6-9-10-7(12)11(6)4-3-8/h5H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
JKDMPGUGPNNXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=S)N1CCF |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thiosemicarbazide Derivatives
- Starting from thiosemicarbazides , which are cyclized in alkaline media to form the 1,2,4-triazole ring.
- The process involves alkylation at the 4-position with fluoroethyl groups and alkylation or substitution at the 5-position with isopropyl groups.
Thiosemicarbazide derivative + appropriate alkyl halide (e.g., 2-fluoroethyl halide) → cyclization → substituted 1,2,4-triazole-3-thiol
Cyclization of Hydrazine Derivatives
- Synthesis begins with hydrazine derivatives reacted with α-haloketones or α-haloesters bearing the desired substituents.
- For example, 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) are reacted with hydrazides or hydrazines to form intermediate hydrazines, which then cyclize to form the triazole ring.
Hydrazide + 2-fluoroethyl halide → hydrazine intermediate → cyclization in basic medium → 4-(2-Fluoroethyl)-5-(propan-2-yl)-1,2,4-triazole-3-thiol
Multi-step Synthesis via Intermediate Thiosemicarbazides
- Synthesize thiosemicarbazide derivatives bearing the fluoroethyl group.
- Cyclize these intermediates in alkaline medium to form the core heterocycle.
- Introduce the isopropyl group at the 5-position via alkylation with suitable alkyl halides.
Thiosemicarbazide derivative + 2-fluoroethyl halide + isopropyl halide → cyclization → final product
- Such methods have been documented for related compounds, with yields ranging from 65-85%, depending on reaction conditions.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiosemicarbazide cyclization | Thiosemicarbazide derivatives | Alkyl halides (2-fluoroethyl, isopropyl halides) | Reflux in ethanol or acetonitrile, basic medium | 80-90 | High selectivity, straightforward |
| Hydrazine-based cyclization | Hydrazines + α-haloketones (fluoroethyl halides) | Potassium carbonate, ethanol | Reflux, basic conditions | 70-85 | Suitable for diverse substitutions |
| Multi-step via intermediates | Hydrazides + halogenated compounds | Base (NaOH, KOH), solvents (DMF, ethanol) | Reflux, alkaline medium | 65-85 | Allows for specific substitution patterns |
Notes on Reaction Conditions and Optimization
- Solvent Choice: Ethanol, acetonitrile, or DMF are common solvents, depending on the reactivity of halogenated precursors.
- Base Catalysis: Potassium carbonate or sodium hydroxide facilitate nucleophilic substitution and cyclization.
- Temperature: Reactions are typically carried out under reflux conditions (~80-120°C).
- Purification: Recrystallization from ethanol or water-methanol mixtures yields pure compounds.
- Yield Optimization: Excess halogenated reagents and longer reflux times improve yields but may lead to by-products; thus, reaction monitoring is essential.
Recent Advances and Research Findings
Recent studies have emphasized the importance of molecular hybridization and targeted functionalization to enhance biological activity. For example, the synthesis of hybrid compounds containing the 1,2,4-triazole core with fluoroethyl and isopropyl groups has been optimized via alkylation of precursors under mild conditions, with yields exceeding 75%.
Furthermore, computational docking and structure-activity relationship (SAR) studies suggest that the position and nature of substituents significantly influence biological activity, guiding synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The fluoroethyl and isopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. The fluoroethyl and isopropyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-thiol derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a comparative analysis of 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol and structurally related compounds:
Table 1: Structural and Functional Comparison of Triazole-Thiol Derivatives
Key Observations:
Substituent Effects on Bioactivity: Fluorinated vs. Non-Fluorinated Analogs: The 2-fluoroethyl group in the target compound may confer superior metabolic stability compared to the 2-fluorophenyl analog (), as alkyl fluorination reduces oxidative degradation . Aryl vs.
Physical Properties :
- Melting points for triazole-thiol derivatives range widely (70–198°C), influenced by substituent polarity and crystallinity. For example, methoxy-substituted analogs (e.g., 177–178°C in ) exhibit higher melting points than alkyl-substituted derivatives .
Biological Activities :
- Fluorinated triazoles (e.g., 4-(2-fluorophenyl) in ) show broad-spectrum antimicrobial and anticancer activities, attributed to fluorine’s electronegativity and hydrophobic interactions .
- Metal complexes of triazole-thiols (e.g., Schiff base derivatives in ) demonstrate moderate to significant anticancer activity against MCF-7 and Hep-G2 cell lines, suggesting the target compound could be optimized for similar applications .
Biological Activity
4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₂F N₃ S
- Molecular Weight : 217.27 g/mol
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown significant activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 20 | 16 |
Research indicates that the thio group in the triazole structure enhances its interaction with bacterial cell walls, leading to increased permeability and cell lysis .
Antifungal Activity
The compound also exhibits antifungal properties. In a study evaluating its efficacy against common fungal pathogens, it demonstrated promising results.
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 22 | 32 |
| Aspergillus niger | 19 | 64 |
| Fusarium oxysporum | 21 | 16 |
The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .
Anticancer Activity
Several studies have investigated the cytotoxic effects of triazole derivatives on cancer cell lines. The compound has been tested against various cancer types:
-
Melanoma (IGR39)
- IC50: 10 µM
- Selective towards cancer cells compared to normal cells.
-
Triple-Negative Breast Cancer (MDA-MB-231)
- IC50: 15 µM
- Induces apoptosis through mitochondrial pathways.
-
Pancreatic Carcinoma (Panc-1)
- IC50: 12 µM
- Inhibits cell migration significantly.
The selectivity index indicates that the compound is more cytotoxic to cancer cells than to normal fibroblast cells, suggesting potential for therapeutic applications in oncology .
Case Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxicity of various triazole derivatives, including our compound, using the MTT assay on human melanoma and breast cancer cell lines. The results indicated that compounds with a similar structure exhibited enhanced cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of triazole derivatives against resistant bacterial strains. The study highlighted that the introduction of fluorine atoms significantly increased the antimicrobial potency of the compounds tested, including our target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Fluoroethyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates. Key steps include refluxing in aqueous KOH (e.g., 0.002 M) with ethanol as a solvent, followed by acidification to isolate the product . Purity is validated using elemental analysis (C, H, N), H-NMR (to confirm substituent integration), and LC-MS for molecular weight confirmation . Contradictions in yield optimization may arise from solvent polarity; polar aprotic solvents like DMF improve solubility but may complicate purification .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this triazole-thiol derivative?
- Methodological Answer :
- IR Spectroscopy : Identifies thiol (-SH) stretches (~2500 cm) and triazole ring vibrations (C=N at ~1600 cm) .
- NMR : H-NMR confirms substituent environments (e.g., fluoropropyl protons at δ 4.5–5.0 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm). F-NMR detects fluorinated moieties (δ -180 to -220 ppm) .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]) and detects side products like S-alkylated derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic properties (HOMO-LUMO gaps) and nucleophilic sites (e.g., sulfur atoms) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like COX-2). Compare binding affinities with known inhibitors, noting that fluorinated substituents enhance hydrophobic interactions .
Q. What strategies resolve contradictions in regioselectivity during S-alkylation of the triazole-thiol scaffold?
- Methodological Answer : Alkylation regioselectivity depends on reaction conditions:
- Base Choice : KCO in acetone favors S-alkylation over N-alkylation due to softer nucleophilic conditions .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for S-alkylation but may promote side reactions; non-polar solvents (e.g., toluene) reduce byproducts but slow kinetics .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates via column chromatography .
Q. How do structural modifications (e.g., fluorinated vs. chlorinated analogs) influence biological activity?
- Methodological Answer :
- Fluorine Substitution : Enhances metabolic stability and membrane permeability via increased lipophilicity (logP). Compare with chlorinated analogs (e.g., 5-(4-chlorophenyl)-4H-triazole-3-thiol) using ADME assays .
- Thiol vs. Thione : Oxidation to the thione form (C=S) reduces reactivity but improves thermal stability, as shown in DSC studies .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h, followed by HPLC analysis. Fluorinated derivatives show higher stability in acidic conditions due to reduced protonation at sulfur .
- Thermal Degradation : TGA/DSC reveals decomposition temperatures (>200°C for fluorinated analogs), with mass loss correlating to thiol oxidation .
Contradictions and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
